molecular formula C19H15BrN2O4S B3686353 5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B3686353
M. Wt: 447.3 g/mol
InChI Key: VMINDYUMGZTEHD-UHFFFAOYSA-N
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Description

5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a thioxodihydropyrimidinedione core.

Preparation Methods

The synthesis of 5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromobenzyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The bromobenzyl and methoxyphenyl groups can form specific interactions with target molecules, while the thioxodihydropyrimidinedione core can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of different substituents can significantly alter their chemical properties and biological activities, highlighting the uniqueness of 5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE.

Properties

IUPAC Name

5-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-25-15-4-2-3-12(9-14-17(23)21-19(27)22-18(14)24)16(15)26-10-11-5-7-13(20)8-6-11/h2-9H,10H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMINDYUMGZTEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 2
Reactant of Route 2
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 3
Reactant of Route 3
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 4
Reactant of Route 4
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 5
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 6
Reactant of Route 6
5-({2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

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